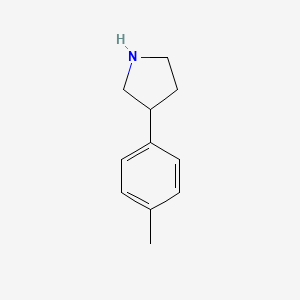

3-(4-Methylphenyl)pyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-9-2-4-10(5-3-9)11-6-7-12-8-11/h2-5,11-12H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHJRWNCIVYOGSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392769 | |

| Record name | 3-(4-methylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

899425-95-7 | |

| Record name | 3-(4-methylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-methylphenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Methylphenyl)pyrrolidine: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 3-(4-Methylphenyl)pyrrolidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its chemical structure and nomenclature, explore synthetic routes, detail its analytical characterization, and discuss its applications, particularly its role as a privileged scaffold in the design of novel therapeutics.

Chemical Structure and Nomenclature

This compound is a derivative of pyrrolidine, a five-membered saturated nitrogen-containing heterocycle.[1][2] The core pyrrolidine ring is substituted at the 3-position with a 4-methylphenyl (or p-tolyl) group.

IUPAC Name: this compound[3]

Synonyms: 3-(p-tolyl)pyrrolidine

Chemical Formula: C₁₁H₁₅N

Molecular Weight: 161.24 g/mol

The structure is characterized by a chiral center at the 3-position of the pyrrolidine ring, meaning it can exist as two enantiomers, (R)-3-(4-methylphenyl)pyrrolidine and (S)-3-(4-methylphenyl)pyrrolidine. The specific stereochemistry can significantly influence its biological activity.

Structural Diagram:

Caption: Generalized workflow for the synthesis of this compound.

Exemplary Synthetic Protocol: Palladium-Catalyzed Hydroarylation

This protocol is adapted from established methods for the synthesis of 3-aryl pyrrolidines. [4] Step 1: Synthesis of the N-protected Alkenylamine Precursor

-

To a solution of 4-amino-1-butene in a suitable aprotic solvent (e.g., dichloromethane), add a protecting group precursor (e.g., benzyl chloroformate or di-tert-butyl dicarbonate) and a base (e.g., triethylamine).

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Work up the reaction by washing with aqueous solutions and purify the product by column chromatography to yield the N-protected 4-amino-1-butene.

Step 2: Palladium-Catalyzed Intramolecular Hydroarylation

-

In a reaction vessel, combine the N-protected 4-amino-1-butene, 4-bromotoluene, a palladium catalyst (e.g., Pd(OAc)₂), a suitable phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., K₂CO₃) in an appropriate solvent (e.g., DMF or toluene).

-

Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-120 °C) for several hours.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

Upon completion, cool the reaction, dilute with a suitable solvent, and filter to remove inorganic salts.

-

Purify the crude product by column chromatography to obtain the N-protected this compound.

Step 3: Deprotection

-

Dissolve the N-protected this compound in a suitable solvent.

-

For a Boc protecting group, treat with a strong acid such as trifluoroacetic acid (TFA) in dichloromethane.

-

For a Cbz protecting group, perform catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere.

-

After the reaction is complete, neutralize the mixture (if acidic deprotection was used) and perform an extractive workup.

-

Purify the final product, this compound, by distillation or crystallization of a salt form (e.g., the hydrochloride salt). [3]

Spectroscopic and Analytical Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the p-tolyl group (typically two doublets in the range of δ 7.0-7.3 ppm), a singlet for the methyl group protons (around δ 2.3 ppm), and a series of multiplets for the pyrrolidine ring protons. The proton on the nitrogen atom will appear as a broad singlet. |

| ¹³C NMR | Aromatic carbon signals in the range of δ 120-140 ppm, a signal for the methyl carbon around δ 21 ppm, and signals for the pyrrolidine ring carbons. |

| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (161.24 g/mol ). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring. |

Applications in Drug Discovery and Development

The pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. [5]Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets.

This compound and its derivatives have been investigated for their potential as monoamine transporter inhibitors. These transporters (for dopamine, norepinephrine, and serotonin) are key targets for the treatment of various central nervous system disorders. For instance, analogs of pyrovalerone, which feature a 1-(4-methylphenyl)-2-pyrrolidinyl moiety, are potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET). [6]

Signaling Pathway Involvement:

Caption: Inhibition of dopamine reuptake by a this compound analog.

By blocking these transporters, these compounds increase the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling. This mechanism of action is relevant for the treatment of conditions such as depression, ADHD, and substance abuse disorders. The 3-aryl pyrrolidine motif is recognized for its potent and selective ligand activity for serotonin and dopamine receptors. [4]

Conclusion

This compound is a valuable building block in the synthesis of biologically active molecules. Its straightforward synthesis, combined with the pharmacological importance of the 3-aryl pyrrolidine scaffold, makes it a compound of high interest for researchers in medicinal chemistry and drug development. Further exploration of its stereochemistry and derivatization is likely to yield novel therapeutic agents with improved efficacy and selectivity for a range of neurological and psychiatric disorders.

References

-

PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). WO2007141803A2 - A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine).

-

ElectronicsAndBooks. (n.d.). Synthesis and Reactions of 3-Pyrrolidinones. Retrieved from [Link]

-

DiVA portal. (2017). Synthesis of substituted pyrrolidines. Retrieved from [Link]

-

MDPI. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

-

PubChem. (n.d.). (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemRxiv. (2020). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 3-methyl-4-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one. Retrieved from [Link]

-

NIST. (n.d.). Pyrrolidine. National Institute of Standards and Technology. Retrieved from [Link]

-

PubChem. (n.d.). 2-[4-(4-Methylphenyl)phenyl]pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed Central. (2007). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

-

ChemRxiv. (2020). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. Retrieved from [Link]

-

PubChem. (n.d.). (3-Fluoro-4-methylphenyl)-pyrrolidin-2-ylmethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylpyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Chemical Name : 4-methyl-3-pyrrolidino propiophenone. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3,5-dimethylphenyl)-3-(1-phenyltetrazol-5-yl)sulfanylpyrrolidine-2,5-dione. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Methoxyphenyl)pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Methylphenyl)prop-2-enal. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed Central. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

Sources

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 2. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]

- 3. This compound hydrochloride | C11H16ClN | CID 45074499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Privileged Scaffold: A Technical History of 3-(4-Methylphenyl)pyrrolidine

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

The pyrrolidine ring, a five-membered saturated heterocycle of nitrogen, is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] Its conformational flexibility and ability to engage in key binding interactions have made it a "privileged scaffold" in the design of novel therapeutics. This guide delves into the discovery and history of a specific, yet significant, member of this class: 3-(4-Methylphenyl)pyrrolidine. While a singular "discovery" event for this compound is not prominently documented, its history is intertwined with the broader exploration of 3-arylpyrrolidines as potent and selective ligands for crucial central nervous system (CNS) targets. This document will trace the synthetic evolution of this scaffold, from early general methods to modern catalytic approaches, and explore the development of its pharmacological relevance, particularly its role in targeting serotonin and dopamine receptors.

Early Synthetic Strategies and the Rise of 3-Arylpyrrolidines

The initial synthesis of this compound is not well-documented as a landmark discovery. Its emergence is more likely a result of the systematic exploration of 3-substituted pyrrolidines. Early methods for the synthesis of the pyrrolidine core itself involved intramolecular cyclization reactions.[1] However, the specific introduction of an aryl group at the 3-position, particularly with defined stereochemistry, posed a significant synthetic challenge.

A notable advancement in the synthesis of 3-arylpyrrolidines was reported in 1999 by Romero and colleagues. Their work described the synthesis of a series of N-substituted-3-arylpyrrolidines through the coupling of N-benzyl-3-(methanesulfonyloxy)pyrrolidine with diarylcuprates.[2] This approach, while not specifically detailing the 4-methylphenyl derivative, provided a foundational method for accessing this class of compounds and highlighted their potential as potent and selective ligands for the serotonin 1A receptor.[2]

A Modern Synthetic Breakthrough: Palladium-Catalyzed Hydroarylation

A significant leap forward in the synthesis of this compound and other 3-arylpyrrolidines was documented in a 2018 publication by Sweeney, Doulcet, and Thapa.[1][3][4] This work introduced a novel and efficient palladium-catalyzed hydroarylation of N-alkyl pyrrolines.[3][4] This method stands out for its broad substrate scope and its ability to directly furnish drug-like molecules in a single step from readily available precursors.[3][4]

The causality behind this experimental choice lies in overcoming the limitations of previous methods, which often involved multiple steps, harsh reaction conditions, or the use of pre-functionalized starting materials. The palladium-catalyzed approach offers a more atom-economical and versatile route to this important scaffold.

Experimental Protocol: Palladium-Catalyzed Hydroarylation of N-Propyl-Δ3-pyrroline with 4-Bromotoluene

This protocol is based on the general method described by Sweeney et al. and is representative of the synthesis of this compound.

Materials:

-

N-Propyl-Δ3-pyrroline

-

4-Bromotoluene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Formic acid (HCOOH)

-

Triethylamine (Et₃N)

-

Acetonitrile (MeCN)

Procedure:

-

To a dried reaction vessel under an inert atmosphere, add palladium(II) acetate (1 mol%) and tri(o-tolyl)phosphine (2 mol%).

-

Add acetonitrile as the solvent, followed by N-propyl-Δ3-pyrroline (1.0 equivalent) and 4-bromotoluene (1.2 equivalents).

-

To this mixture, add triethylamine (2.0 equivalents) and formic acid (2.0 equivalents).

-

The reaction mixture is then heated to 80 °C and stirred until completion (monitored by TLC or LC-MS).

-

Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then purified by column chromatography on silica gel to yield N-propyl-3-(4-methylphenyl)pyrrolidine.

-

Subsequent N-deprotection, if required, can be achieved using standard methods to yield this compound.

This self-validating system relies on the careful control of the catalyst, ligand, and reagents to ensure high yield and selectivity. The use of formic acid as a hydride source is a key feature of this reductive Heck-type reaction.

Diagram of the Palladium-Catalyzed Hydroarylation Workflow:

Caption: Workflow for the synthesis of N-propyl-3-(4-methylphenyl)pyrrolidine.

Pharmacological Significance: A Privileged Ligand for Neurological Targets

The interest in 3-arylpyrrolidines, including the 4-methylphenyl derivative, is largely driven by their potent and often selective interactions with key neurotransmitter receptors. Research has established this scaffold as a valuable pharmacophore for targeting both dopamine and serotonin receptors, which are implicated in a wide range of neurological and psychiatric disorders.

Dopamine Receptor Affinity

3-Arylpyrrolidines have been identified as potent ligands for dopamine receptors.[4] Specifically, variations in the aryl substituent and the N-substituent of the pyrrolidine ring can modulate affinity and selectivity for different dopamine receptor subtypes (D1, D2, D3, etc.). The 4-methylphenyl group contributes to the overall lipophilicity and electronic properties of the molecule, influencing its binding profile. While specific quantitative binding data for this compound across all dopamine receptor subtypes is not extensively published in a single source, the broader class of 3-arylpyrrolidines is well-established as dopaminergic ligands.

Serotonin Receptor Affinity

Similarly, the 3-arylpyrrolidine scaffold has been shown to possess significant affinity for serotonin (5-HT) receptors. The aforementioned 1999 study by Romero et al. demonstrated that N-substituted-3-arylpyrrolidines are potent and selective ligands for the 5-HT₁A receptor, suggesting potential applications as anxiolytics or antidepressants.[2] The 4-methylphenyl substitution pattern would be expected to influence the binding affinity and functional activity at various 5-HT receptor subtypes.

The dual affinity for both dopamine and serotonin systems makes this compound and its derivatives attractive candidates for the development of multi-target drugs for complex CNS disorders.

Signaling Pathway Context:

Caption: Potential signaling pathways modulated by this compound derivatives.

Quantitative Data Summary

| Compound Class | Target(s) | Reported Activity | Reference |

| N-Substituted-3-Arylpyrrolidines | Serotonin 1A Receptor | Potent and selective ligands | [2] |

| N-Alkyl-3-Arylpyrrolidines | Dopamine & Serotonin Receptors | Potent ligands | [4] |

Conclusion

The history of this compound is not one of a single, celebrated discovery, but rather a testament to the enduring importance of the pyrrolidine scaffold in medicinal chemistry. Its story is one of gradual evolution, from being an accessible analogue within the broader class of 3-arylpyrrolidines to a compound of interest due to its potential as a modulator of key CNS targets. The development of modern synthetic methods, such as the palladium-catalyzed hydroarylation, has made this and related structures more accessible for further investigation. As research into multi-target ligands for complex neurological disorders continues, the this compound scaffold is poised to remain a valuable building block for the drug development professionals of today and tomorrow.

References

-

Romero, A. G., et al. (1999). N-substituted-3-arylpyrrolidines: potent and selective ligands at serotonin 1A receptor. Bioorganic & Medicinal Chemistry Letters, 9(10), 1379-84. [Link]

-

Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328-336. [Link]

-

Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]

-

Wikipedia contributors. (2023). Pyrrolidine. In Wikipedia, The Free Encyclopedia. [Link]

Sources

- 1. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-substituted-3-arylpyrrolidines: potent and selective ligands at serotonin 1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Making sure you're not a bot! [ask.orkg.org]

- 4. researchgate.net [researchgate.net]

Part 1: The (p-Tolyl)pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the 3-(p-Tolyl)pyrrolidine Scaffold

This guide provides an in-depth exploration of the 3-(p-Tolyl)pyrrolidine chemical scaffold, a structure of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, stereoselective synthesis, reactivity, and applications, offering field-proven insights grounded in authoritative scientific literature.

Significance and Physicochemical Impact

The five-membered saturated pyrrolidine ring is a cornerstone in medicinal chemistry, celebrated for its prevalence in a vast array of natural alkaloids and synthetic pharmaceuticals.[1][2] Its significance is rooted in several key features:

-

Three-Dimensionality: The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a thorough exploration of pharmacophore space, a critical factor in designing drugs with high target specificity and reduced off-target effects.[1][3]

-

Stereochemical Richness: The potential for multiple stereogenic centers provides a platform for creating diverse stereoisomers, each with potentially unique biological profiles.[1]

-

Favorable Physicochemical Properties: The nitrogen atom acts as a hydrogen bond acceptor and can be protonated at physiological pH, enhancing aqueous solubility and potential for ionic interactions with biological targets.

The introduction of a para-tolyl group onto this scaffold is a deliberate design choice. This substituent imparts a combination of lipophilicity and steric bulk, which can be leveraged to fine-tune a molecule's binding affinity, selectivity, and pharmacokinetic properties. The tolyl group enhances the scaffold's utility as a versatile intermediate for creating libraries of drug candidates.[4]

Core Chemical Identity of Key Derivatives

The parent compound "3-(p-Tolyl)pyrrolidine" is not consistently cataloged with a single, unique CAS number. Instead, the scientific literature and chemical databases primarily feature its various substituted derivatives. This guide focuses on the synthesis and properties of this core scaffold, referencing key derivatives for which concrete data is available.

| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| (S)-2-(p-Tolyl)pyrrolidine | C₁₁H₁₅N | 161.24 | 1217847-41-0[5] |

| 3-(p-Tolyl)-3-pyrroline* | C₁₁H₁₃N | 159.23 | Not Available[4] |

| (3R,4S)-4-(p-Tolyl)pyrrolidine-3-carbonitrile | C₁₂H₁₄N₂ | 186.25 | 1932558-76-3[6] |

| 3-(p-Tolyl)pyrrolidin-3-ol hydrochloride | C₁₁H₁₆ClNO | 213.70 | 67465-16-1[7] |

Note: 3-Pyrroline is an unsaturated analog and a common synthetic precursor to the saturated pyrrolidine ring.

Part 2: Strategic Synthesis of the (p-Tolyl)pyrrolidine Core

The construction of the substituted pyrrolidine ring is a central challenge in organic synthesis. Methodologies are chosen based on the desired substitution pattern, stereochemical outcome, and scalability. The two primary strategies involve either the cyclization of an acyclic precursor or the functionalization of a pre-existing pyrrolidine ring.[8]

Protocol: Stereoselective [3+2] Cycloaddition

This method is exceptionally powerful for constructing densely substituted pyrrolidines with precise control over stereochemistry.[9] It involves the reaction of an azomethine ylide (a 1,3-dipole) with an alkene. The use of a chiral auxiliary, such as an N-tert-butanesulfinyl group, effectively directs the stereochemical outcome of the cycloaddition.

Causality: The choice of a silver carbonate catalyst and the specific chiral auxiliary is critical. The silver ion coordinates with the reactants, lowering the activation energy of the cycloaddition, while the bulky sulfinyl group sterically shields one face of the intermediate, forcing the incoming reactant to approach from the opposite side, thus ensuring high diastereoselectivity.[9]

Step-by-Step Methodology:

-

Generation of Azomethine Ylide: An iminoester is treated with a base (e.g., LDA) or a catalyst (e.g., Ag₂CO₃) to generate the azomethine ylide in situ.

-

Cycloaddition: The generated ylide immediately reacts with a suitable alkene acceptor, in this case, a vinyl derivative bearing the p-tolyl group.

-

Catalyst and Reaction Conditions: The reaction is typically performed in a non-polar solvent like THF or toluene in the presence of a catalyst such as silver carbonate (Ag₂CO₃).

-

Workup and Purification: The reaction is quenched, and the resulting pyrrolidine product is purified using standard techniques like flash column chromatography.

Caption: Stereoselective synthesis via [3+2] cycloaddition.

Protocol: Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a robust and versatile method for forming cyclic compounds, including the pyrrolidine precursor, 3-pyrroline.[4][10] This reaction utilizes a transition metal catalyst (typically Ruthenium-based, like the Grubbs catalyst) to join two terminal alkene moieties within a single molecule.

Causality: The effectiveness of RCM lies in the high efficiency and functional group tolerance of modern catalysts. The reaction proceeds via a series of [2+2] cycloadditions and cycloreversions, releasing a volatile alkene (like ethylene) as a byproduct, which drives the reaction to completion. The resulting 3-pyrroline can then be readily reduced to the saturated pyrrolidine ring using standard hydrogenation methods (e.g., H₂ gas with a Palladium catalyst).

Step-by-Step Methodology:

-

Precursor Synthesis: Synthesize a diallylamine precursor substituted with the p-tolyl group.

-

Metathesis Reaction: Dissolve the precursor in an appropriate solvent (e.g., dichloromethane or toluene) and add a catalytic amount of a Grubbs-type catalyst.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating, often under an inert atmosphere, until completion.

-

Reduction: After purification of the resulting 3-pyrroline, perform a catalytic hydrogenation to yield the final 3-(p-Tolyl)pyrrolidine.

Caption: Synthesis via Ring-Closing Metathesis and reduction.

Part 3: Applications in Drug Development and Research

The 3-(p-Tolyl)pyrrolidine scaffold is not typically a final drug product but rather a crucial building block. Its value lies in its ability to be readily modified, allowing for the systematic development of Structure-Activity Relationships (SAR).

Reactivity and Derivatization

The chemical reactivity of the scaffold provides multiple handles for modification:

-

N-Functionalization: The secondary amine is a nucleophile and a base, making it the most common site for derivatization. It can be readily acylated, alkylated, or used in reductive amination protocols to append a wide variety of functional groups.

-

Aromatic Substitution: The p-tolyl ring can undergo electrophilic aromatic substitution, although this is less common once the scaffold is built.

-

Ring Position Functionalization: As seen in the synthesis of derivatives like 3-hydroxy or 3-carbonitrile versions, functional groups can be incorporated at various positions on the pyrrolidine ring during the synthetic sequence.

Caption: Derivatization of the core scaffold for SAR studies.

Role as a Pharmaceutical Intermediate

The pyrrolidine ring is a component of numerous approved drugs, including antivirals, anticancer agents, and CNS-active compounds.[1][3][11] The (p-Tolyl)pyrrolidine scaffold serves as an invaluable starting point for synthesizing analogs of these drugs or for discovering entirely new therapeutic agents. Its rigid, three-dimensional structure is ideal for orienting substituents into specific binding pockets of protein targets like enzymes and receptors.

Part 4: Safety, Handling, and Storage

While specific toxicological data for 3-(p-Tolyl)pyrrolidine is not extensively published, the safety profile can be inferred from the parent compound, pyrrolidine. Pyrrolidine is classified as a highly flammable, corrosive, and harmful substance.[2][12] Therefore, rigorous safety protocols must be followed.

Hazard Assessment:

-

Flammability: Highly flammable liquid and vapor.[13] Keep away from heat, sparks, and open flames.[12]

-

Corrosivity: Causes severe skin burns and eye damage.[14]

-

Toxicity: Harmful if swallowed or inhaled.[12]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-retardant lab coat.[14]

-

Ventilation: All handling must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[12]

-

Static Discharge: Use grounded equipment and non-sparking tools to prevent ignition of flammable vapors.[13]

-

Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[14]

Storage and Disposal:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[12][14] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[5][14]

-

Incompatibilities: Keep away from strong oxidizing agents, acids, and acid chlorides.[12]

-

Disposal: Dispose of waste materials as hazardous chemical waste in accordance with all local, regional, and national regulations.[12][13]

Part 5: Conclusion and Future Outlook

The 3-(p-Tolyl)pyrrolidine scaffold represents a confluence of desirable traits for modern drug discovery: a privileged three-dimensional core, modifiable physicochemical properties imparted by the tolyl group, and access through robust, stereoselective synthetic routes. Its true value is realized as a versatile building block for generating novel molecular entities with therapeutic potential.

Future research will likely focus on developing even more efficient and asymmetric syntheses to access specific stereoisomers. Furthermore, the application of this scaffold will continue to expand as it is incorporated into new compound libraries targeting a wider range of diseases, from neurodegenerative disorders to infectious agents. The foundational principles outlined in this guide provide researchers with the necessary knowledge to safely handle, synthesize, and strategically deploy this valuable chemical tool.

References

-

PubChem. (3R,4S)-4-(p-tolyl)pyrrolidine-3-carbonitrile. Available from: [Link]

-

ElectronicsAndBooks. Synthesis and Reactions of 3-Pyrrolidinones. Available from: [Link]

-

Loba Chemie. PYRROLIDINE FOR SYNTHESIS. Available from: [Link]

-

Vitale, P., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham). 2021. Available from: [Link]

-

Organic Syntheses. Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin-‐2(3H)-‐one by Cu(II)-‐Mediated Direct Oxidative Coupling. Available from: [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]

-

Wikipedia. Pyrrolidine. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 3-pyrrolines. Available from: [Link]

-

ACS Publications. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction. Available from: [Link]

-

Cheméo. Chemical Properties of Pyrrolidine (CAS 123-75-1). Available from: [Link]

-

PubMed. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

-

ResearchGate. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

-

Lead Sciences. (S)-2-(p-Tolyl)pyrrolidine. Available from: [Link]

-

PubMed. Analysis of endogenous pyrrolidine levels by mass fragmentography. Available from: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy 3-(p-Tolyl)-3-pyrroline [smolecule.com]

- 5. (S)-2-(p-Tolyl)pyrrolidine - Lead Sciences [lead-sciences.com]

- 6. (3R,4S)-4-(p-tolyl)pyrrolidine-3-carbonitrile | C12H14N2 | CID 129416009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-p-Tolyl-pyrrolidin-3-ol hydrochloride | 67465-16-1 [amp.chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 3-Pyrroline synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. lobachemie.com [lobachemie.com]

- 14. fishersci.com [fishersci.com]

Foreword: The 3-Arylpyrrolidine Scaffold - A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of 3-Arylpyrrolidine Derivatives

The five-membered pyrrolidine ring is a cornerstone of medicinal chemistry, not merely for its prevalence in natural products like nicotine and scalusamides, but for its inherent structural advantages.[1][2] Unlike flat, aromatic systems, the saturated, sp³-hybridized nature of the pyrrolidine ring allows for a sophisticated, three-dimensional exploration of pharmacophore space.[1][3] This non-planarity, often described as "pseudorotation," provides access to a wider range of conformational geometries, which is critical for achieving high-affinity and selective interactions with complex biological targets such as proteins and enzymes.[1][3]

The introduction of an aryl group at the 3-position transforms this versatile scaffold into a "privileged structure"—a molecular framework that is capable of binding to multiple, distinct biological targets.[4][5] This guide synthesizes field-proven insights into the diverse biological activities of 3-arylpyrrolidine derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their therapeutic potential. We will explore their applications in central nervous system (CNS) disorders, oncology, and infectious diseases, providing a comprehensive resource for researchers and drug development professionals.

Part 1: Central Nervous System (CNS) Modulation

The most extensively studied application of 3-arylpyrrolidine derivatives is in the modulation of CNS targets, particularly monoamine transporters. Their rigid structure serves as an excellent template for designing ligands that can selectively interfere with neurotransmitter reuptake, a key strategy in treating depression, anxiety, and other neurological conditions.[6][7]

Mechanism of Action: Monoamine Transporter Inhibition

3-Arylpyrrolidine derivatives are potent inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[6][7][8] These transporters are responsible for clearing their respective neurotransmitters from the synaptic cleft, thereby terminating the signal. By blocking these transporters, 3-arylpyrrolidine derivatives increase the concentration and duration of neurotransmitters in the synapse, enhancing neuronal signaling.

The selectivity of these compounds for DAT, SERT, or NET can be fine-tuned through chemical modification, leading to the development of selective inhibitors or "triple reuptake inhibitors" (TRIs) that block all three transporters simultaneously.[6] TRIs are of significant interest for treating depression, as they may offer broader efficacy and a faster onset of action compared to selective agents.[6]

Below is a conceptual diagram illustrating the mechanism of a 3-arylpyrrolidine derivative acting as a monoamine reuptake inhibitor at a neuronal synapse.

Caption: Inhibition of monoamine reuptake at the synapse.

Structure-Activity Relationship (SAR) for Transporter Affinity

The potency and selectivity of 3-arylpyrrolidine derivatives are highly dependent on the substitution patterns on both the pyrrolidine ring and the aryl moiety.

| Position of Substitution | Modification | Effect on Biological Activity | Reference(s) |

| Pyrrolidine N1 | N-alkylation (e.g., propyl) | Often confers potent and selective ligand binding for serotonin and dopamine receptors. | [4],[5] |

| Pyrrolidine C3-Aryl Ring | 3,4-Dichloro substitution | Associated with activity in both MES and scPTZ anticonvulsant tests. | [1] |

| Pyrrolidine C3-Aryl Ring | 3-Trifluoromethyl substitution | Tends to be most active in the maximal electroshock (MES) anticonvulsant test. | [1] |

| Pyrrolidine C3-Aryl Ring | Phenyl, 4-Fluorophenyl | Can be optimized for high selectivity at the DAT over SERT. | [8] |

| General | Stereochemistry (e.g., cis vs. trans) | The spatial orientation of substituents is critical and can dramatically alter the binding mode and biological profile. | [1] |

Experimental Protocol: Neurotransmitter Uptake Inhibition Assay

This protocol describes a self-validating system to determine the potency of 3-arylpyrrolidine derivatives in inhibiting dopamine, serotonin, or norepinephrine uptake in rat brain synaptosomes.

Objective: To measure the IC₅₀ value of a test compound for DAT, SERT, and NET.

Materials:

-

Rat brain tissue (striatum for DAT, hippocampus for SERT, hypothalamus for NET)

-

Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

-

Krebs-Ringer buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 22 mM NaHCO₃, 10 mM glucose, 1 mM ascorbic acid, 10 µM pargyline), aerated with 95% O₂/5% CO₂.

-

Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine.

-

Test compounds (3-arylpyrrolidine derivatives) at various concentrations.

-

Reference inhibitors (e.g., GBR-12909 for DAT, Fluoxetine for SERT, Desipramine for NET).

-

Scintillation fluid and vials.

-

Microplate harvester and liquid scintillation counter.

Methodology:

-

Synaptosome Preparation:

-

Homogenize fresh rat brain tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in Krebs-Ringer buffer to a final protein concentration of ~100 µg/mL.

-

-

Uptake Assay:

-

Pre-incubate 100 µL of the synaptosome preparation with 50 µL of test compound (or reference inhibitor/vehicle) for 15 minutes at 37°C. This allows the compound to bind to the transporters.

-

Initiate the uptake reaction by adding 50 µL of the respective [³H]-labeled neurotransmitter (final concentration ~10-20 nM).

-

Incubate for 5 minutes at 37°C. Causality Note: This short incubation time ensures measurement of the initial uptake rate, preventing confounding factors like neurotransmitter metabolism.

-

Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the synaptosomes (with internalized radiolabel) from the buffer.

-

Wash the filters rapidly three times with ice-cold buffer to remove any non-specifically bound radiolabel.

-

-

Quantification:

-

Dry the filter mats and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.

-

Non-specific uptake is determined in parallel incubations performed at 4°C or in the presence of a saturating concentration of a known selective inhibitor.

-

-

Data Analysis:

-

Calculate specific uptake by subtracting non-specific uptake from total uptake.

-

Plot the percentage inhibition of specific uptake against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific uptake) using non-linear regression analysis.

-

Part 2: Anticancer Activity

The structural diversity of 3-arylpyrrolidine derivatives has been leveraged to develop potent anticancer agents.[9] These compounds have demonstrated significant anti-proliferative activity against a range of cancer cell lines, often through mechanisms involving the induction of apoptosis.[1][10]

Mechanism of Action: Induction of Apoptosis

Several 3-arylpyrrolidine derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis. One documented mechanism involves the generation of intracellular reactive oxygen species (ROS).[1] Elevated ROS levels create oxidative stress, which in turn activates the caspase signaling cascade. Specifically, the activation of caspase-3, a key executioner caspase, leads to the cleavage of cellular proteins and ultimately, cell death.

The general workflow for identifying and characterizing a novel anticancer compound is outlined below.

Caption: A typical workflow for anticancer drug discovery.

Structure-Activity Relationship (SAR) for Anticancer Potency

The anticancer activity of these derivatives is highly sensitive to the nature and position of substituents.

| Position of Substitution | Modification | Effect on Biological Activity | Cell Lines | Reference(s) |

| Pyrrolidine C3-Aryl Ring | Thiophene ring instead of Phenyl | Generally shows better activity. | MCF-7, HeLa | [1] |

| Pyrrolidine C3-Aryl Ring | Electron-donating groups (e.g., -OCH₃, -CH₃) | Lower IC₅₀ values (higher potency) compared to electron-withdrawing groups. | MCF-7, HeLa | [1] |

| Pyrrolidine Scaffold | Tethering to spirooxindole | Can result in high antiproliferative effects. | HCT-116, HepG2, PC-3 | [10] |

| Pyrrolidine N1 | 3,4,5-trimethoxyphenyl group | Serves as a promising scaffold for anticancer activity. | A549 | [11] |

Experimental Protocol: MTT Cell Viability Assay

This protocol provides a reliable method for screening compounds for cytotoxic activity against cancer cell lines.

Objective: To determine the IC₅₀ value of a test compound against a specific cancer cell line (e.g., A549 human lung adenocarcinoma).[11]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

A549 cells (or other cancer cell line)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Methodology:

-

Cell Seeding:

-

Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the 3-arylpyrrolidine derivatives in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control).

-

Incubate for 48-72 hours. Causality Note: This extended incubation period allows the compound to exert its full antiproliferative or cytotoxic effect.

-

-

MTT Incubation:

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, only viable cells will convert MTT to formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance (optical density) of each well at 570 nm using a microplate reader.[11]

-

Calculate the percentage of cell viability using the formula: (% Viability) = (Abs_test - Abs_blank) / (Abs_control - Abs_blank) * 100.

-

Plot the percentage viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression.

-

Part 3: Antimicrobial and Other Activities

The versatility of the 3-arylpyrrolidine scaffold extends to antimicrobial and anti-inflammatory applications, highlighting its broad therapeutic potential.

Antimicrobial Activity

Pyrrolidine derivatives have been identified as promising scaffolds for the development of new antibacterial and antifungal agents.[12][13] Bacterial infections are a major global health concern, and new chemical entities are urgently needed to combat rising antimicrobial resistance.[12]

-

Mechanism: While varied, the mechanisms often involve the disruption of essential bacterial processes. For instance, certain pyrrolidine-2,3-dione derivatives have been identified as inhibitors of PBP3 (Penicillin-Binding Protein 3) in P. aeruginosa, a critical enzyme involved in cell wall synthesis.[14]

-

SAR: Activity is influenced by the specific heterocyclic systems fused or linked to the core. Spirooxindole-pyrrolidine hybrids have shown excellent potency against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative bacteria, as well as fungi.[13]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution method is the gold standard for determining the antimicrobial potency of a compound.

Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a specific microorganism.

Materials:

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

-

Sterile 96-well microtiter plates

-

Test compounds dissolved in DMSO

-

Positive control antibiotic (e.g., Ampicillin, Gentamicin) and negative (vehicle) control.[13]

-

Microbial inoculum standardized to ~5 x 10⁵ CFU/mL.

Methodology:

-

Compound Dilution:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

-

-

Inoculation:

-

Add 10 µL of the standardized microbial inoculum to each well.

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

-

-

Result Interpretation:

-

The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). The results can be confirmed by measuring the optical density at 600 nm.

-

Other Notable Activities

-

Anti-inflammatory and Analgesic: Certain derivatives act as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme that degrades the anti-inflammatory lipid palmitoylethanolamide (PEA).[15] By inhibiting NAAA, these compounds can restore PEA levels, providing therapeutic benefits in pain and inflammation.[15]

-

Anticonvulsant: Modifications to the pyrrolidine-2,5-dione scaffold have yielded compounds with significant anticonvulsant properties.[1]

Conclusion and Future Perspectives

The 3-arylpyrrolidine scaffold is a remarkably versatile and privileged structure in drug discovery. Its three-dimensional nature provides a foundation for designing highly potent and selective modulators of diverse biological targets. The extensive research into their activity as CNS agents, particularly as monoamine transporter inhibitors, has paved the way for new treatments for depression and neurodegenerative diseases.[6][16] Concurrently, emerging evidence of their potent anticancer and antimicrobial properties opens exciting new avenues for therapeutic development.[9][12]

Future research will likely focus on leveraging computational tools and machine learning to better predict the structure-function relationships of novel derivatives, accelerating the design of next-generation therapeutics.[17] The continued exploration of this scaffold, combined with target-specific assays and mechanism-of-action studies, will undoubtedly lead to the discovery of new and improved clinical candidates for a wide range of human diseases.

References

- Raimondi, M.V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SN Applied Sciences.

- Hutton, J.A., et al. (n.d.). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv.

- Wang, L., et al. (n.d.). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. National Institutes of Health.

- Carrieri, A., et al. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. Bioorganic & Medicinal Chemistry.

- Sonesson, C., et al. (1994). N-substituted-3-arylpyrrolidines: potent and selective ligands at serotonin 1A receptor. Journal of Medicinal Chemistry.

- Abdel-Wahab, B.F., et al. (2021). Synthesis of new thiazolo-pyrrolidine-(spirooxindole) tethered to 3-acylindole as anticancer agents. PubMed.

- Aliev, G., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Pharmaceuticals.

- ResearchGate. (n.d.). Synthesis of 3-Aryl Pyrrolidine Derivatives. ResearchGate.

- Reyes, M.R., et al. (2023). Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques. Journal of the American Chemical Society.

- Ye, N., et al. (2008). Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters.

- Essawi, M.Y. (1999). Synthesis and analgesic activity of N-aryl/arylalkyl 3-(1-pyrrolidinyl/piperidinyl)butyramides. Pharmazie.

- Rutkauskas, K., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules.

- Carrieri, A., et al. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. PubMed.

- Bhat, A.A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry.

- Hutton, J.A., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. ACS Catalysis.

- Request PDF. (2025). Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. ResearchGate.

- Wani, M.Y., & Kumar, A. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of Biomolecular Structure and Dynamics.

- Bhat, A.A., et al. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Pharmaceutical Patent Analyst.

- Raimondi, M.V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed.

- Singh, S., et al. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Molecules.

- Carrieri, A., et al. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. ResearchGate.

- Shaik, A.B., et al. (2023). New tetrazolopyrrolidine-1,2,3-triazole analogues as potent anticancer agents: design, synthesis and molecular docking studies. RSC Advances.

- Ghorab, M.M., et al. (2016). Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents. Molecules.

- Kumar, V., et al. (2021). Novel Potent Dopamine-Norepinephrine and Triple Reuptake Uptake Inhibitors Based on Asymmetric Pyran Template and Their Molecular Interactions with Monoamine Transporters. ACS Chemical Neuroscience.

- Gannon, B.M., et al. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Potent Dopamine-Norepinephrine and Triple Reuptake Uptake Inhibitors Based on Asymmetric Pyran Template and Their Molecular Interactions with Monoamine Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of new thiazolo-pyrrolidine-(spirooxindole) tethered to 3-acylindole as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Potential of 3-(4-Methylphenyl)pyrrolidine: A Technical Guide for Advanced Research Applications

Abstract

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1] Within this privileged class, 3-aryl-substituted pyrrolidines have garnered significant attention for their potent and often selective interactions with key physiological targets. This technical guide provides an in-depth exploration of the potential research applications of a specific, yet underexplored, member of this family: 3-(4-Methylphenyl)pyrrolidine. Drawing upon extensive structure-activity relationship (SAR) data from closely related analogues, this document will elucidate the compound's probable primary mechanism of action as a monoamine transporter inhibitor and explore its potential in other therapeutic areas such as oncology and enzyme inhibition. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for initiating advanced research programs centered on this promising chemical entity.

Introduction: The Scientific Rationale for Investigating this compound

The strategic placement of an aryl group at the 3-position of the pyrrolidine ring creates a three-dimensional pharmacophore that is highly effective in engaging with the binding pockets of various biological targets. The 4-methylphenyl (p-tolyl) substituent, in particular, offers a unique combination of lipophilicity and electronic properties that can significantly influence target affinity and selectivity. While direct pharmacological data for this compound is sparse in the public domain, a comprehensive analysis of its structural analogues strongly suggests a high probability of potent activity at monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET).[2] This positions the compound as a valuable tool for neuroscience research and a potential starting point for the development of novel therapeutics for a range of neurological and psychiatric disorders. Furthermore, the broader class of pyrrolidine derivatives has shown promise in diverse fields such as anticancer and enzyme inhibition research, opening up additional avenues of investigation for this specific scaffold.[3][4]

Proposed Synthesis of this compound

A robust and reproducible synthesis is the foundation of any research program. Based on established methodologies for the synthesis of 3-aryl pyrrolidines, a palladium-catalyzed hydroarylation of an appropriate N-protected pyrroline is a highly plausible and efficient route to obtain this compound.[5][6]

Synthetic Workflow: A Step-by-Step Protocol

The following protocol outlines a general procedure that can be optimized for the specific synthesis of this compound.

Step 1: N-Protection of Pyrrolidine

-

React commercially available pyrrolidine with a suitable protecting group, such as Boc anhydride (Di-tert-butyl dicarbonate), in the presence of a base like triethylamine in a solvent such as dichloromethane (DCM) to yield N-Boc-pyrrolidine.

Step 2: Introduction of Unsaturation

-

Introduce a double bond into the N-Boc-pyrrolidine ring to form N-Boc-3-pyrroline. This can be achieved through various methods, including allylic bromination followed by dehydrobromination.

Step 3: Palladium-Catalyzed Hydroarylation

-

The key step involves the coupling of N-Boc-3-pyrroline with 4-iodotoluene (p-iodotoluene) in the presence of a palladium catalyst, such as Pd(OAc)₂, a phosphine ligand (e.g., PPh₃), and a hydride source.[5][6]

-

Reaction Conditions:

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: PPh₃ (10 mol%)

-

Base: K₂CO₃ (2 equivalents)

-

Solvent: A polar aprotic solvent such as DMF or dioxane.

-

Temperature: 80-100 °C

-

Atmosphere: Inert (Nitrogen or Argon)

-

-

The reaction mixture is stirred for 12-24 hours, followed by aqueous workup and purification by column chromatography to yield N-Boc-3-(4-methylphenyl)pyrrolidine.

Step 4: Deprotection

-

The Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM, or with HCl in an appropriate solvent, to yield the final product, this compound, as its corresponding salt.

Visualization of the Synthetic Pathway

Caption: Proposed synthetic route to this compound.

Primary Research Application: Monoamine Transporter Inhibition

The primary and most compelling research application for this compound lies in its potential as a monoamine transporter inhibitor. Structure-activity relationship studies of numerous 3-aryl-pyrrolidine analogues indicate a strong propensity for high-affinity binding to DAT and NET, with generally lower affinity for the serotonin transporter (SERT).[7]

Mechanism of Action: Blocking Neurotransmitter Reuptake

Dopamine and norepinephrine are crucial neurotransmitters involved in regulating mood, attention, motivation, and executive function. Their signaling is terminated by reuptake from the synaptic cleft into the presynaptic neuron via DAT and NET, respectively. By inhibiting these transporters, this compound is hypothesized to increase the extracellular concentrations of dopamine and norepinephrine, thereby potentiating their signaling.

Structure-Activity Relationship (SAR) Insights

The affinity of 3-aryl-pyrrolidines for monoamine transporters is heavily influenced by the nature and position of substituents on both the aryl ring and the pyrrolidine nitrogen.

| Compound/Analogue | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | Reference |

| Cocaine | 187 | 3300 | 172 | [7] |

| WIN-35,428 (3β-(4-fluorophenyl)tropane-2β-carboxylic acid methyl ester) | 11 | - | 160 | [7] |

| RTI-55 (3β-(4-iodophenyl)tropane-2β-carboxylic acid methyl ester) | 1.26 | - | 4.21 | [7] |

| GBR-12935 (1-(2-(diphenylmethoxy)ethyl)-4-(3-phenylpropyl)piperazine) | 12.0 | 497 | 105 | [7] |

| Hypothesized Profile for this compound | 10-50 | 50-200 | >1000 | - |

Note: The values for the hypothesized profile are estimations based on the general SAR trends of the 3-aryl-pyrrolidine class and require experimental validation.

Key Experimental Workflows

3.3.1. Radioligand Binding Assays

This assay determines the affinity of the test compound for the monoamine transporters by measuring its ability to displace a known radiolabeled ligand.

-

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound at human DAT, NET, and SERT.

-

Methodology:

-

Prepare cell membranes from HEK293 cells stably expressing the human DAT, NET, or SERT.

-

Incubate the membranes with a fixed concentration of a suitable radioligand ([³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) and varying concentrations of this compound.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to a Kᵢ value using the Cheng-Prusoff equation.

-

3.3.2. Synaptosomal Monoamine Uptake Inhibition Assay

This functional assay measures the ability of the test compound to inhibit the uptake of radiolabeled neurotransmitters into isolated nerve terminals (synaptosomes).

-

Objective: To determine the potency (IC₅₀) of this compound to inhibit dopamine and norepinephrine uptake.

-

Methodology:

-

Prepare synaptosomes from rat striatum (for DAT) and hypothalamus (for NET).[8]

-

Pre-incubate the synaptosomes with varying concentrations of this compound.

-

Initiate uptake by adding a fixed concentration of [³H]dopamine or [³H]norepinephrine.[9]

-

After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Lyse the synaptosomes and quantify the amount of accumulated radioactivity by liquid scintillation counting.

-

Determine the IC₅₀ value by non-linear regression analysis.

-

Visualization of the Proposed Mechanism and Downstream Signaling

Caption: Proposed mechanism of action and downstream signaling of this compound.

Secondary Research Applications: Expanding the Horizon

Beyond its likely role as a monoamine transporter inhibitor, the this compound scaffold holds potential in other therapeutic areas, reflecting the broad biological activity of pyrrolidine-containing molecules.

Anticancer Research

Numerous studies have demonstrated the potent anticancer activity of various pyrrolidine derivatives.[3] For instance, certain thiosemicarbazone pyrrolidine-copper(II) complexes have shown significantly greater potency than cisplatin against colon cancer cell lines.[3] The this compound core could be elaborated with various pharmacophores known to induce apoptosis or inhibit cell proliferation, making it a valuable starting point for the design of novel anticancer agents.

Experimental Approach:

-

Synthesize a library of derivatives of this compound.

-

Screen these compounds for cytotoxicity against a panel of human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer) using the MTT or similar cell viability assays.

-

For active compounds, investigate the mechanism of action through assays for apoptosis (e.g., Annexin V/PI staining), cell cycle analysis, and target-based assays (e.g., kinase inhibition, tubulin polymerization).

Enzyme Inhibition

The pyrrolidine ring is a common feature in the design of inhibitors for various enzymes due to its ability to mimic the transition state of substrate binding or to act as a rigid scaffold for presenting key functional groups. Pyrrolidine derivatives have been successfully developed as inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes and α-glucosidase.[3][4]

Experimental Approach:

-

Identify enzymes of interest where a hydrophobic pocket could accommodate the 4-methylphenyl group.

-

Utilize in silico docking studies to predict the binding of this compound and its derivatives to the active site of the target enzyme.

-

Perform in vitro enzyme inhibition assays using purified enzymes and measure the IC₅₀ values of the most promising compounds.

Conclusion and Future Directions

This compound represents a chemical scaffold with significant, yet largely untapped, research potential. The strong evidence from analogous compounds points towards its utility as a potent and selective inhibitor of the dopamine and norepinephrine transporters, making it a valuable tool for neuropharmacological research and a promising starting point for the development of therapeutics for CNS disorders. The detailed synthetic and experimental protocols provided in this guide offer a clear path for researchers to initiate investigations into this molecule. Furthermore, the exploration of its potential in anticancer and enzyme inhibition research could uncover novel biological activities and expand its therapeutic applicability. Future research should focus on the enantioselective synthesis of this compound to elucidate the stereochemical requirements for its biological activity, followed by in vivo studies to assess its pharmacokinetic properties and efficacy in relevant animal models.

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6438. [Link]

-

Yavuz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249574. [Link]

-

Immadisetty, K., et al. (2018). Discovery and Development of Monoamine Transporter Ligands. In Progress in Molecular Biology and Translational Science (Vol. 156, pp. 1-63). Academic Press. [Link]

-

Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 477–487. [Link]

-

Sweeney, J. B., et al. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]

-

Vasudevan, A., et al. (2002). Synthesis and evaluation of potent pyrrolidine H(3) antagonists. Bioorganic & Medicinal Chemistry Letters, 12(21), 3055–3058. [Link]

-

Steinkellner, T., et al. (2014). [3H]dopamine uptake kinetics in striatal synaptosomes of wild type (WT) and knockout (KO) animals. ResearchGate. [Link]

-

Khan, I., et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Journal of Molecular Structure, 1282, 135198. [Link]

-

Doyle, A. G., & Hu, X. (2018). Rhodium-Catalyzed Intermolecular C–H Functionalization as a Key Step in the Synthesis of Complex Stereodefined β-Arylpyrrolidines. Organic Letters, 20(13), 3973–3977. [Link]

-

Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Semantic Scholar. [Link]

-

Caccia, C., et al. (2013). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 4(11), 1438–1453. [Link]

-

Giedraityte, G., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 123. [Link]

-

Yavuz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11. [Link]

-

Chanda, P. K., et al. (2010). Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes. Bioorganic & Medicinal Chemistry Letters, 20(1), 394–397. [Link]

-

Szałaj, N., et al. (2024). Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. Molecules, 29(21), 4909. [Link]

-

Wink, L. M., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(23), 6849–6857. [Link]

-

Kasatkina, L. A., et al. (2023). Endocytic down-regulation of the striatal dopamine transporter by amphetamine in sensitized mice in sex-dependent manner. bioRxiv. [Link]

-

Doyle, A. G., & Hu, X. (2018). Rhodium-Catalyzed Intermolecular C–H Functionalization as a Key Step in the Synthesis of Complex Stereodefined β-Arylpyrrolidines. PubMed. [Link]

-

Ichikawa, Y., & Igarashi, Y. (2003). 3,4-Dihydroxypyrrolidine as glycosidase inhibitor. Current Topics in Medicinal Chemistry, 3(5), 535–544. [Link]

-

Tombesi, G., & Parisiadou, L. (2025). Striatal synaptosome preparation. protocols.io. [Link]

-

Nivetha, N., et al. (2025). New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. RSC Publishing. [Link]

-

Baumann, M. H., et al. (2013). Effects of test drugs on inhibition of [ 3 H]transmitter uptake by DAT, NET, and SERT in rat brain tissue. ResearchGate. [Link]

-

Davoren, J. E., et al. (2010). An Unstabilized Azomethine Ylide 1,3-Dipolar Cycloaddition with Unactivated and Electron-Rich Olefins. Synlett, 2010(16), 2490-2492. [Link]

-

Pevarello, P., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules, 27(21), 7248. [Link]

-

Genc, N., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Pharmaceuticals, 16(12), 1667. [Link]

-

Sucic, S., & Sitte, H. H. (2018). How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers. Biochemical Society Transactions, 46(6), 1673–1684. [Link]

-

Koldsø, H., et al. (2014). Monoamine transporters: insights from molecular dynamics simulations. Frontiers in Neuroscience, 8, 193. [Link]

-

Ann, D. K., & Molineaux, C. J. (1986). Rapid release of [3H]dopamine from median eminence and striatal synaptosomes. Journal of Neurochemistry, 47(6), 1832–1837. [Link]

-

Micheli, F., et al. (2008). Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6109–6113. [Link]

-

Niello, M., et al. (2019). α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter: A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters. Neuropharmacology, 148, 123-132. [Link]

-

Trost, B. M., & Dong, G. (2008). Palladium-catalyzed, pyrrolidine-mediated arylmethylation of ketones and aldehydes with coumarinyl(methyl) acetates. Chemical Science, 2(1), 160–163. [Link]

-

Various Authors. (n.d.). Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives. ResearchGate. [Link]

-

Tombesi, G., & Parisiadou, L. (2025). Striatal synaptosome preparation. protocols.io. [Link]

-

Shah, F. H., et al. (2024). Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. RSC Advances, 14(41), 31409-31421. [Link]

-

Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. In Heterocyclic Chemistry - New Perspectives. IntechOpen. [Link]

-

Wu, Y.-T., et al. (2018). Rhodium-catalyzed regioselective alkynylations of 8-pyrrole-appended BODIPYs. Organic Chemistry Frontiers. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

enantiomers of 3-(4-Methylphenyl)pyrrolidine and their properties

An In-Depth Technical Guide to the Enantiomers of 3-(4-Methylphenyl)pyrrolidine

Abstract